
2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- is a cyclic ether derivative with a dioxolane ring. This compound is used as a building block in organic synthesis and the polymer industry . It has unique properties due to the presence of bromine, fluorine, and methoxy groups on the phenyl ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- involves several steps. One common method is the copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron, followed by treatment with potassium bifluoride . This method provides a key organotrifluoroborate reagent, which can be further utilized in various synthetic applications.
Analyse Chemischer Reaktionen
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the organotrifluoroborate reagent formed from the compound is coupled with various aryl halides.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, which can be further studied for their biological properties.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- involves its participation in various chemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium, followed by transmetalation with the organotrifluoroborate reagent, and finally reductive elimination to form the desired product . The presence of bromine, fluorine, and methoxy groups on the phenyl ring influences the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- can be compared with other similar compounds, such as:
2-(2-Bromoethyl)-1,3-dioxolane: This compound is also a cyclic ether derivative with a dioxolane ring and is used as a building block in organic synthesis.
1,3-Dioxolane, 2-bromo-: Another similar compound with a bromine atom on the dioxolane ring, used in various synthetic applications.
The uniqueness of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- lies in the presence of multiple functional groups (bromine, fluorine, and methoxy) on the phenyl ring, which enhances its reactivity and versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C10H10BrFO3 |
|---|---|
Molekulargewicht |
277.09 g/mol |
IUPAC-Name |
2-(2-bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO3/c1-13-9-4-6(7(11)5-8(9)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3 |
InChI-Schlüssel |
XSEGAULXRHEEQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2OCCO2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


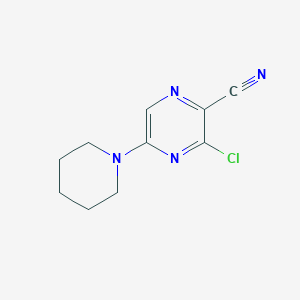

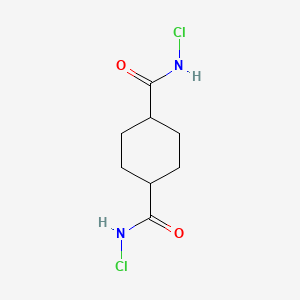
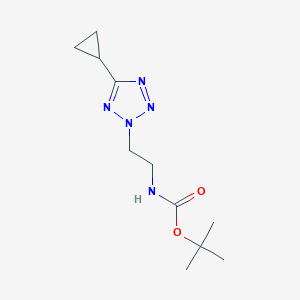

![N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)

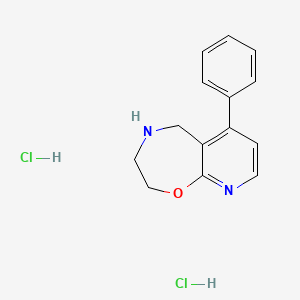
![3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931882.png)
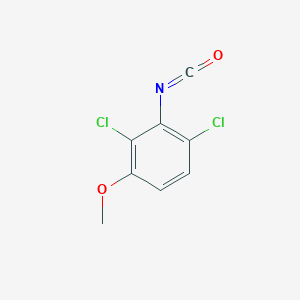
![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)

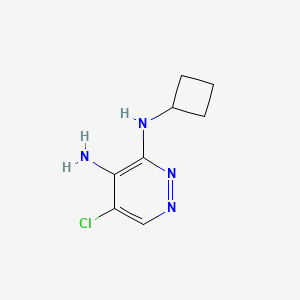
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde](/img/structure/B13931923.png)
